molecular formula C10H11NO7 B1329695 3,4,5-Trimethoxy-2-nitrobenzoic acid CAS No. 66907-52-6

3,4,5-Trimethoxy-2-nitrobenzoic acid

Cat. No. B1329695
CAS RN: 66907-52-6
M. Wt: 257.2 g/mol
InChI Key: VPVAFLFJAAPHKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid has been re-investigated, leading to the formation of several derivatives, including those with mercury and phosphine ligands . Another study describes the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate, with improvements in the synthetic process . Additionally, novel derivatives of 3,4,5-trimethoxylbenzoic acid were synthesized by reacting the corresponding benzoyl chloride with alcohols and phenols . These studies provide insights into the methods that could potentially be applied to synthesize 3,4,5-Trimethoxy-2-nitrobenzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a derivative of the mercuriation product of 3,4,5-trimethoxybenzoic acid was elucidated, showing a linear geometry at the mercury atom . The crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid was also investigated, providing detailed information on the aryl iodide's structural features . These analyses are crucial for understanding the molecular geometry and electronic structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of 3,4,5-trimethoxybenzoic acid and its derivatives has been explored in several studies. The mercuriated product can undergo further reactions with various reagents to form new compounds . Similarly, the synthesized derivatives of 3,4,5-trimethoxylbenzoic acid could be further reacted to study their reactivity and potential applications . These findings can help predict the reactivity of 3,4,5-Trimethoxy-2-nitrobenzoic acid in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-trimethoxybenzoic acid derivatives have been characterized. For instance, the thermal, spectral, and magnetic behavior of 2,3,4-trimethoxybenzoates of various metal ions was studied, revealing information about their stability, solubility, and magnetic properties . The physicochemical properties of 3,4,5-trimethoxybenzoates of different metal ions were also investigated, providing insights into their decomposition patterns and magnetic moments . These studies contribute to a comprehensive understanding of the physical and chemical properties that could be expected for 3,4,5-Trimethoxy-2-nitrobenzoic acid.

Scientific Research Applications

1. Antioxidant Activity Research

  • Application Summary: 3,4,5-Trimethoxybenzoic acid is used in the synthesis of heterocyclic compounds bearing the well-known free radical scavenging 3,4,5-trimethoxybenzyloxy group . These compounds have been studied for their antioxidant activities .
  • Methods of Application: The key compound 4- (3,4,5-trimethoxybenzyl-oxy)benzohydrazide was converted into thiosemicarbazide derivatives, which were subsequently cyclized with NaOH to provide 1,2,4-triazole derivatives .
  • Results: The thiosemicarbazide derivatives were highly active in both antioxidant assays with the lowest IC 50 value for DPPH radical scavenging .

2. Pharmacology

  • Application Summary: Basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for antihypertensive and local anesthetic activity .
  • Methods of Application: The compounds were synthesized via a three-step synthesis .
  • Results: One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine, exhibited hypotensive activity following intravenous administration to normotensive dogs .

3. Organic Synthesis

  • Application Summary: 3,4,5-Trimethoxybenzoic acid is used as intermediates in medicine and organic synthesis .
  • Methods of Application: The specific methods of application in organic synthesis are not detailed in the source .
  • Results: The outcomes of these applications are not specified in the source .

4. Preparation of 2-nitro-3,4,5-trimethoxybenzoic acid

  • Application Summary: Methyl 2-nitro-3,4,5-trimethoxybenzoate has been used in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid .
  • Methods of Application: The specific methods of application are not detailed in the sources .
  • Results: The outcomes of these applications are not specified in the sources .

4. Preparation of 2-nitro-3,4,5-trimethoxybenzoic acid

  • Application Summary: Methyl 2-nitro-3,4,5-trimethoxybenzoate has been used in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid .
  • Methods of Application: The specific methods of application are not detailed in the sources .
  • Results: The outcomes of these applications are not specified in the sources .

Safety And Hazards

3,4,5-Trimethoxy-2-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4,5-trimethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVAFLFJAAPHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217056
Record name 3,4,5-Trimethoxy-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4,5-Trimethoxy-2-nitrobenzoic acid

CAS RN

66907-52-6
Record name 3,4,5-Trimethoxy-2-nitrobenzoic acid
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Record name 3,4,5-Trimethoxy-2-nitrobenzoic acid
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Record name 66907-52-6
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Record name 3,4,5-Trimethoxy-2-nitrobenzoic acid
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Record name 3,4,5-trimethoxy-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Liu, C Liu, L Sun, R Qu, H Chen, C Ji - Chemistry of Heterocyclic …, 2007 - Springer
A series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives has been synthesized from 4-chloro-6,7,8-trimethoxyquinazoline and aryl (or benzyl) amines using 2-propanol …
Number of citations: 2 link.springer.com
吳姿誼 - 2007 - airitilibrary.com
基於生物等效性的概念,我們利用combretastatin A-4 (CA-4)為模版來合成兩類強效抗癌劑1-aroylindoles及1-aroylindolines,並且討論結構與活性的關係以及進行生物活性的評估.1-…
Number of citations: 0 www.airitilibrary.com

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